molecular formula C19H17N3O5S B2799689 4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide CAS No. 2034405-22-4

4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide

Número de catálogo: B2799689
Número CAS: 2034405-22-4
Peso molecular: 399.42
Clave InChI: YXBIGOWSIQQSCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide is a structurally complex molecule featuring two key moieties: a 4-oxo-4H-chromene (coumarin) scaffold and a 1,3,6-trimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole system linked via a carboxamide bridge. The benzo[c][1,2,5]thiadiazole ring is sulfonated (2,2-dioxido) and methyl-substituted at positions 1, 3, and 6, which likely enhances its electronic and steric properties. The 4-oxo-chromene moiety is a hallmark of bioactive molecules, often associated with antioxidant, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name

4-oxo-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-11-8-14-15(22(3)28(25,26)21(14)2)9-13(11)20-19(24)18-10-16(23)12-6-4-5-7-17(12)27-18/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBIGOWSIQQSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous derivatives in the literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents/Modifications Biological Activity (IC₅₀ or Efficacy) Physicochemical Properties References
Target Compound 4-Oxo-chromene + benzo[c]thiadiazole 1,3,6-Trimethyl; 2,2-dioxido sulfonamide Not reported (inferred: enzyme inhibition) High polarity (sulfone), moderate logP -
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide Thioxothiazolidine Benzyl, allyl Urease inhibition Moderate solubility, high lipophilicity
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole Phenyl, hydrazide Anticancer (HepG-2: IC₅₀ = 1.61–1.98 μg/mL) Variable logP, depending on substituents
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin (2-oxo) + triazole 4-Chlorobenzyl, 4-fluorophenethyl Not explicitly reported (coumarin activity) Enhanced π-π interactions
N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole + cyclopropane Trifluoromethoxy, hydroxyl Not reported (thiazole-based bioactivity) High metabolic stability
N-[3-(6-nitroindazol-1-yl)-propyl]-2-(4-chlorophenyl)-4-oxo-thiazolidine-carboxamide Thiazolidine + nitroindazole 4-Chlorophenyl, nitroindazole Anticancer (structural inference) Moderate solubility, nitro group redox

Key Structural and Functional Insights

Core Heterocycles: The target compound’s benzo[c]thiadiazole system distinguishes it from thiazole (e.g., ), thiazolidine (), and triazole () derivatives. The 4-oxo-chromene moiety shares similarities with coumarin derivatives (e.g., ), which are known for DNA intercalation and topoisomerase inhibition. However, substitution at the 2-position (carboxamide) may alter binding modes compared to 3-carboxamide coumarins .

Substituent Effects :

  • Methyl groups (1,3,6-trimethyl on benzo[c]thiadiazole) likely improve metabolic stability and lipophilicity compared to halogenated (e.g., 4-chlorophenyl in ) or polar (e.g., hydroxyl in ) substituents.
  • The sulfone group may confer stronger electrostatic interactions with enzyme active sites, analogous to sulfonamide-containing kinase inhibitors .

Synthesis Strategies :

  • The target compound’s synthesis likely involves amide coupling between 4-oxo-4H-chromene-2-carboxylic acid and the amine-functionalized benzo[c]thiadiazole, paralleling methods for thiazole-carboxamides (e.g., EDCI/HOBt-mediated coupling ).

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing 4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide?

  • Methodology :

  • Step 1 : Construction of the benzo[c][1,2,5]thiadiazole core via cyclization of substituted benzene precursors with sulfur and nitrogen sources under reflux conditions .
  • Step 2 : Introduction of methyl groups at positions 1, 3, and 6 using alkylation or methylation reagents (e.g., methyl iodide) .
  • Step 3 : Coupling of the chromene-2-carboxamide moiety via amide bond formation. Acid chloride intermediates (from chromene-carboxylic acid) react with the amino group on the thiadiazole ring under basic conditions (e.g., Et₃N) .
  • Key parameters : Reaction yields (64–76%) depend on solvent choice (DMF, ethanol) and catalyst optimization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Techniques :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Confirms methyl group environments (δ 2.1–3.0 ppm for CH₃) and aromatic proton coupling patterns .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 417.388 for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Critical factors :

  • Temperature : Reflux (e.g., ethanol at 78°C) ensures complete reaction for cyclization steps .
  • Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation reduces side reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful purification to remove residues .
    • Case study : Substituting ethanol with DMF in chromene coupling increased yield from 64% to 76% .

Q. How can contradictions in spectral data (e.g., ambiguous NMR peaks) be resolved?

  • Approach :

  • X-ray crystallography : Provides unambiguous structural confirmation. SHELX programs refine crystal structures, resolving ambiguities in substituent positioning .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., methyl groups at positions 1, 3, and 6) .
  • Comparative analysis : Cross-reference with analogs (e.g., 4-oxo-N-(2-(4-(trifluoromethyl)-tetrahydroquinazolin-2-yl)ethyl)-chromene-2-carboxamide) to validate chemical shifts .

Q. What strategies are used to investigate the compound's mechanism of action in biological systems?

  • Methodology :

  • Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
  • Molecular docking : Software like AutoDock models interactions between the chromene-carboxamide moiety and target proteins (e.g., GSK-3β) .
  • Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.